Piperazine, 1-(4-fluorophenyl)-4-methyl-

Description

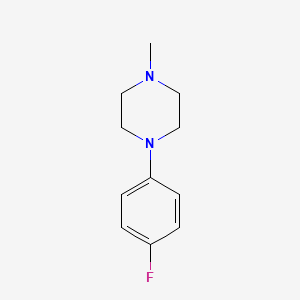

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPGOGCZDXFCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449360 | |

| Record name | Piperazine, 1-(4-fluorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218940-68-2 | |

| Record name | 1-(4-Fluorophenyl)-4-methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218940-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(4-fluorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Piperazine, 1 4 Fluorophenyl 4 Methyl and Analogues

Established Synthetic Routes and Reaction Mechanisms

The synthesis of 1-aryl-4-methylpiperazines, including the title compound, typically relies on two primary strategies: the formation of the piperazine (B1678402) ring followed by or concurrent with its substitution, or the direct arylation of a pre-formed piperazine core.

Ring Closure and Alkylation Strategies

Ring closure reactions provide a fundamental approach to constructing the piperazine core. A common method involves the cyclization of diethanolamine (B148213) or its derivatives. For instance, a one-pot synthesis can be employed where diethanolamine is treated with hydrobromic acid to form bis(2-bromoethyl)amine, which is then reacted in situ with an appropriate aniline, such as 4-fluoroaniline (B128567), to yield the 1-arylpiperazine. core.ac.uk Subsequent N-alkylation at the N4 position with a methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions completes the synthesis of Piperazine, 1-(4-fluorophenyl)-4-methyl-.

Another established ring-closure method involves the reaction of an N-substituted bis(2-hydroxyethyl)amine derivative with an aniline. For example, N,O,O′-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine can react with 4-fluoroaniline to form the tosyl-protected piperazine ring, which can then be deprotected and methylated. rsc.org

Direct alkylation of a pre-formed piperazine ring is a more common and often more straightforward approach. The synthesis can commence with N-methylpiperazine, which is then subjected to N-arylation with an activated fluoro-aromatic compound, such as 1-fluoro-4-nitrobenzene, followed by reduction of the nitro group. However, the most prevalent alkylation strategy involves the nucleophilic substitution reaction between a 1-arylpiperazine and an alkylating agent. nih.gov For the title compound, this would involve the reaction of 1-(4-fluorophenyl)piperazine (B120373) with a methyl halide.

A related strategy employs reductive amination. This involves reacting 1-(4-fluorophenyl)piperazine with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or formic acid (Eschweiler-Clarke reaction) to introduce the methyl group at the N4 position. nih.gov

To control regioselectivity, especially when synthesizing more complex analogues, protection-deprotection strategies are often used. For example, piperazine can first be mono-acetylated to form N-acetylpiperazine. researchgate.net This intermediate can then be arylated at the unprotected nitrogen, followed by alkylation and subsequent hydrolytic removal of the acetyl group. A general scheme for N-alkylation of N-acetylpiperazine is shown below. researchgate.net

General Procedure for Alkylation of N-Acetylpiperazine

| Step | Procedure | Reactants | Conditions |

|---|---|---|---|

| 1 | Alkylation | N-Acetylpiperazine, Alkyl Halide (e.g., R-Br) | K₂CO₃, Acetonitrile (B52724), Reflux |

| 2 | Hydrolysis | N-Acetyl-N'-alkylpiperazine | Aqueous HCl, Reflux |

Palladium-Catalyzed Cross-Coupling Approaches to Arylpiperazines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of N-arylpiperazines due to their high efficiency and broad substrate scope. nih.gov This approach directly forges the C-N bond between an aryl halide (or pseudohalide) and the piperazine nitrogen. nih.govyoutube.com

To synthesize 1-(4-fluorophenyl)-4-methylpiperazine, the reaction would involve coupling N-methylpiperazine with a 4-fluorophenyl halide, such as 1-bromo-4-fluorobenzene (B142099) or 1-chloro-4-fluorobenzene. The catalytic cycle typically involves a Palladium(0) species that undergoes oxidative addition into the aryl-halide bond, followed by coordination of the piperazine, and finally reductive elimination to yield the desired product and regenerate the catalyst. youtube.com

To avoid potential double arylation or other side reactions, a common strategy is to use mono-protected piperazine, such as N-Boc-piperazine. nih.gov The Buchwald-Hartwig coupling is performed with the protected piperazine and 1-bromo-4-fluorobenzene. The resulting N-Boc-1-(4-fluorophenyl)piperazine is then deprotected under acidic conditions, and the free secondary amine is subsequently methylated. nih.gov

The choice of ligand for the palladium catalyst is critical for the reaction's success. Ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky, electron-rich phosphines like those from the Buchwald ligand family are commonly employed to facilitate the catalytic cycle. researchgate.netcapes.gov.br

Precursor Synthesis and Intermediate Isolation

The synthesis of the target compound relies on the availability of key precursors and the effective isolation of intermediates. For ring-closure strategies, precursors like diethanolamine and 4-fluoroaniline are typically commercially available. core.ac.uk For cross-coupling approaches, the key precursors are the piperazine component and the aryl halide.

The synthesis of 1-(4-fluorophenyl)piperazine as a key intermediate is a crucial step. An efficient method for its preparation involves the reaction of piperazine with 4-fluoronitrobenzene and subsequent reduction. The intermediate, 1-(4-fluorophenyl)piperazine, must be purified, often via crystallization or chromatography, before proceeding to the final methylation step.

In multi-step syntheses, the isolation and purification of intermediates are paramount to ensure the purity of the final product. For example, in the route involving N-Boc-piperazine, the N-Boc-1-(4-fluorophenyl)piperazine intermediate is isolated and purified after the Buchwald-Hartwig reaction to remove unreacted starting materials and catalyst residues before the deprotection and methylation steps. nih.gov Similarly, the preparation of N-acetylpiperazine from piperazine and acetamide (B32628) requires distillation to obtain the pure intermediate. researchgate.net

Optimization of Synthetic Pathways

Optimizing synthetic routes is critical for industrial applications to maximize efficiency, reduce costs, and ensure high purity. This involves fine-tuning reaction conditions, including catalysts, solvents, and reagents.

Yield Enhancement and Purity Improvement Protocols

Significant efforts in synthesizing arylpiperazines focus on improving reaction yields and minimizing by-product formation. In palladium-catalyzed reactions, the choice of catalyst, ligand, and base can dramatically affect the outcome. For instance, switching from first-generation to more advanced Buchwald ligands can lead to higher yields and allow for the use of less reactive aryl chlorides instead of bromides. researchgate.netmdpi.com

The formation of by-products during Pd-catalyzed amination can be suppressed by carefully controlling the reaction temperature and stoichiometry. mdpi.com Purity is often enhanced through recrystallization of the final product or key intermediates, or by employing chromatographic techniques like high-performance liquid chromatography (HPLC) for purification. nih.gov

In classical alkylation reactions, the addition of a catalyst like potassium iodide can improve the yield when using less reactive alkyl chlorides by promoting an in-situ Finkelstein reaction to form the more reactive alkyl iodide. mdpi.com The choice of base is also critical; stronger, non-nucleophilic bases are often preferred to prevent side reactions.

The table below summarizes optimization results for a representative N-arylation reaction, demonstrating how the choice of base and solvent impacts product yield. google.com

| Base | Toluene | THF | Dioxane | DMSO |

|---|---|---|---|---|

| Cs₂CO₃ | 5 | 10 | 15 | 75 |

| tBuOK | 10 | 65 | 70 | 85 |

| tBuONa | 15 | 75 | 80 | 90 |

| LHMDS | 5 | 50 | 55 | 60 |

Solvent Selection and Reaction Condition Parameterization

Solvent choice is a critical parameter that influences reaction rates, yields, and selectivity. youtube.com For SN2 alkylation reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or acetonitrile are generally favored as they can solvate the cation while leaving the nucleophile relatively free, thus accelerating the reaction. youtube.com In contrast, protic solvents may solvate the amine nucleophile through hydrogen bonding, reducing its reactivity. youtube.com

In the context of palladium-catalyzed cross-coupling, polar aprotic solvents like toluene, dioxane, or DMF are commonly used. google.com Recent advances in green chemistry have promoted the use of more environmentally benign solvents like 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). whiterose.ac.ukorganic-chemistry.org There is also a growing interest in performing these reactions in water using micellar catalysis, which can reduce the need for volatile organic solvents and simplify product isolation. youtube.com

Parameterization of reaction conditions extends to temperature, pressure, and reaction time. For instance, while many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C), catalyst system optimization can sometimes allow for reactions to proceed at room temperature, reducing energy consumption and the formation of thermal degradation by-products. google.com The use of flow chemistry, where reagents are pumped through a heated reactor, allows for precise control over these parameters, often leading to higher yields, better purity, and improved safety compared to batch processing. researchgate.net

Green Chemistry Principles in Piperazine, 1-(4-fluorophenyl)-4-methyl- Synthesis

The synthesis of N-arylpiperazines, including 1-(4-fluorophenyl)-4-methylpiperazine, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. Traditional methods for creating the crucial N-aryl bond often involve harsh conditions, such as high temperatures and the use of toxic reagents like bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.gov In contrast, modern approaches focus on catalytic systems and alternative energy sources to create more sustainable synthetic routes.

Eco-Friendly Reagents and Catalysts

The development of eco-friendly reagents and catalysts is central to the green synthesis of 1-(4-fluorophenyl)-4-methylpiperazine and its analogues. Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a significant advancement. These reactions allow for the formation of the N-aryl bond under milder conditions than traditional methods. Research has demonstrated that these reactions can be performed efficiently under aerobic conditions, eliminating the need for inert atmospheres and using readily available aryl chlorides as starting materials. organic-chemistry.org The use of piperazine itself as a solvent in some instances further enhances the eco-friendly nature of the synthesis by reducing the need for additional organic solvents. nih.govorganic-chemistry.org

In addition to palladium, other metal catalysts have been explored for piperazine synthesis. Iridium-based catalysts, for example, have been used for the atom-economical synthesis of C-substituted piperazines through the dimerization of imines under mild conditions. nih.govacs.org Manganese(0) in combination with a Brønsted acid has also been employed for the diastereoselective synthesis of piperazines via reductive cyclization. nih.gov For specific applications, supported metal catalysts on polymeric resins, such as poly(ethylene glycol), offer the advantage of easy separation from the reaction mixture, allowing for catalyst reuse and simplifying purification. thieme-connect.com

Table 1: Eco-Friendly Catalysts in the Synthesis of Piperazine Derivatives

| Catalyst System | Reaction Type | Key Advantages | Relevant Substrates |

|---|---|---|---|

| Palladium (Pd) Complexes | Buchwald-Hartwig Amination | Aerobic conditions, rapid reaction times, use of aryl chlorides. nih.govorganic-chemistry.org | Aryl chlorides, Piperazine |

| Iridium (Ir) Complexes | Imine Dimerization / [3+3] Cycloaddition | High atom economy, high diastereoselectivity, mild conditions. nih.govacs.org | Aromatic and aliphatic imines |

| Manganese (Mn)(0) / Brønsted Acid | Reductive Cyclization | Simple, effective for specific diastereomers. nih.gov | Imines |

| Supported Metal Ions (e.g., Cu(II), Ce(III)) | Various (e.g., aza-Michael addition) | Heterogeneous, reusable, simplified workup. | Piperazine, electrophilic reagents |

| Indium(III) triflate / Diphenyl phosphate (B84403) | Dimerization of aminooxetanes | High functional group compatibility, excellent diastereoselectivity. rsc.org | 3-Aminooxetanes |

Solvent-Free or Aqueous Medium Synthesis Approaches

A key objective of green chemistry is to minimize or eliminate the use of volatile and hazardous organic solvents. To this end, solvent-free and aqueous synthesis methods are highly desirable. Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating. researchgate.netnih.gov

Solvent-free synthesis of N-arylpiperazines has been successfully demonstrated. nih.gov One notable approach involves the Pd-catalyzed Buchwald-Hartwig amination where piperazine itself serves as both a reactant and the solvent, creating a "neat" reaction environment. nih.govorganic-chemistry.org This method is not only solvent-free but also cost-effective and efficient, providing the desired products in minutes. organic-chemistry.org Microwave irradiation has been specifically applied to the synthesis of derivatives starting from 1-(4-fluorophenyl)piperazine, proving to be an effective method for creating hybrid compounds rapidly. researchgate.net Another approach involves the reaction of 1-amino-4-methylpiperazine (B1216902) with aldehydes under reflux in ethanol, a relatively greener solvent, to produce Schiff base derivatives. dergipark.org.tr Furthermore, solid-phase synthesis on water-swellable resins allows for reactions to be conducted in aqueous media, which is particularly beneficial for immobilizing toxic reagents and simplifying product purification. thieme-connect.com

Table 2: Green Synthesis Conditions for Piperazine Derivatives

| Method | Energy Source | Solvent/Medium | Key Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | Microwave Irradiation | Solvent-free or minimal solvent (e.g., ethanol) | Rapid reaction times, high yields, energy efficiency. researchgate.netnih.gov |

| Solvent-Free Synthesis | Conventional Heating or Microwave | None (Reactant as solvent) | Eliminates solvent waste, cost-effective, high atom economy. nih.govorganic-chemistry.orgnih.gov |

| Aqueous Medium Synthesis | Conventional Heating | Water | Use of a benign solvent, simplified purification for supported reagents. thieme-connect.com |

| Ultrasound-Assisted Synthesis | Sonication | Various green solvents | Reduced reaction time and energy consumption compared to refluxing. |

Stereoselective Synthesis of Chiral Analogues (If Applicable)

The core structure of Piperazine, 1-(4-fluorophenyl)-4-methyl-, is achiral. However, the introduction of substituents onto the carbon atoms of the piperazine ring can generate one or more chiral centers, leading to stereoisomeric forms. The biological activity of such analogues can be highly dependent on their stereochemistry, making stereoselective synthesis a critical area of research. Methodologies are therefore focused on creating these chiral piperazine derivatives with high control over the resulting enantiomers and diastereomers.

Enantioselective Methodologies for Piperazine Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several catalytic asymmetric methods have been developed for the synthesis of chiral piperazine derivatives. One prominent strategy involves the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones, which serves as a precursor to chiral α-tertiary piperazines. organic-chemistry.org This method utilizes palladium catalysts with chiral phosphine-oxazoline (PHOX) ligands to achieve high yields and enantioselectivities.

Another powerful technique is the iridium-catalyzed intramolecular asymmetric allylic amination. This approach has been used to construct pyrrole-fused piperazine and piperazinone derivatives with excellent chemo- and enantioselectivity (up to 98% ee). rsc.org Furthermore, the desymmetrizing electrophilic sulfenylation of calix nih.govarenes using a chiral sulfide (B99878) catalyst has been shown to produce inherently chiral molecules with high enantioselectivity, a principle that can be applied to complex scaffold design. nih.gov

Table 3: Enantioselective Synthesis Methods for Chiral Piperazine Analogues

| Method | Catalyst/Reagent | Precursor Type | Key Features |

|---|---|---|---|

| Asymmetric Allylic Alkylation | Palladium / Chiral PHOX Ligands | N-protected piperazin-2-ones | Access to enantioenriched α-tertiary piperazines. organic-chemistry.org |

| Asymmetric Allylic Amination | Iridium / Chiral Phosphoramidite Ligands | Pyrrole-tethered allylic carbonates | High enantioselectivity (up to 98% ee) for fused piperazines. rsc.org |

| C-H Lithiation-Substitution | s-BuLi / (-)-sparteine | N-Boc protected piperazines | Asymmetric functionalization of the α-carbon. |

| Desymmetrizing Sulfenylation | Chiral BINAM-derived sulfide | Prochiral calix nih.govarenes | Creates inherent chirality with high enantioselectivity. nih.gov |

Diastereoselective Control in Related Chemical Transformations

When a molecule has two or more stereocenters, diastereomers can be formed. Diastereoselective synthesis seeks to selectively produce one diastereomer over others. Several methods have been developed for the diastereoselective synthesis of substituted piperazines.

A notable example is the use of an iridium catalyst for the [3+3] cycloaddition of imines, which proceeds with high regio- and diastereoselective control to form a single diastereomer of the resulting C-substituted piperazine. nih.govacs.org Another approach utilizes manganese-mediated reductive cyclization of imines to produce trans-aryl-substituted piperazines. nih.gov More recently, a cooperative catalysis system using indium and diphenyl phosphate has been developed for the dimerization of 3-aminooxetanes, which yields 1,4-diaryl piperazine derivatives with excellent diastereoselectivity. rsc.org Additionally, a highly diastereoselective intramolecular hydroamination serves as the key step in a modular synthesis of 2,6-disubstituted piperazines, starting from amino acid-derived cyclic sulfamidates. organic-chemistry.org

Table 4: Diastereoselective Synthesis Methods for Chiral Piperazine Analogues

| Method | Catalyst/Reagent | Reaction Type | Key Features |

|---|---|---|---|

| Iridium Catalysis | [IrCl(cod)(PPh₃)] | [3+3] Cycloaddition of Imines | Atom-economical, excellent regio- and diastereocontrol. nih.govacs.org |

| Indium/Phosphate Catalysis | In(OTf)₃ / (PhO)₂PO₂H | Dimerization of 3-Aminooxetanes | Excellent diastereoselectivity for 1,4-diaryl piperazines. rsc.org |

| Manganese-Mediated Cyclization | Manganese(0) / Brønsted Acid | Reductive Cyclization of Imines | Simple and effective for trans-aryl-substituted piperazines. nih.gov |

| Intramolecular Hydroamination | (Not specified) | Hydroamination/Cyclization | Modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org |

Pharmacological Target Identification and Mechanistic Elucidation Pre Clinical Focus

Receptor Binding Profiles and Ligand-Target Interactions

The arylpiperazine moiety is a well-established pharmacophore that confers affinity for a range of neurotransmitter receptors, particularly within the serotonergic and dopaminergic systems.

Affinity and Selectivity at Neurotransmitter Receptors (e.g., Serotonin (B10506), Dopamine)

While direct binding data for 1-(4-fluorophenyl)-4-methylpiperazine is not extensively documented, the profile of its parent compound, 1-(4-fluorophenyl)piperazine (B120373) (pFPP), and other analogs provides significant insight. pFPP acts principally as a serotonin 5-HT₁A receptor agonist, with additional, lower affinity for the 5-HT₂A and 5-HT₂C receptors. wikipedia.org It has also been shown to inhibit the reuptake of serotonin and norepinephrine (B1679862). wikipedia.org

Studies on other N-phenylpiperazine analogs demonstrate a broad affinity spectrum. Variations in the substitution on the phenyl ring and the second nitrogen of the piperazine (B1678402) ring can significantly modulate affinity and selectivity for dopamine (B1211576) receptor subtypes (D₂, D₃, D₄) and serotonin receptors. For instance, certain N-phenylpiperazine derivatives have been identified with subnanomolar affinity for the D₃ dopamine receptor, exhibiting over 1000-fold selectivity against the D₂ subtype. nih.gov The introduction of a 4-fluoro substituent on the phenyl ring is a common strategy in the design of ligands for dopamine receptors, with some complex 4-fluorophenyl containing analogs showing high potency for the D₄ receptor. chemrxiv.org

The affinity of related arylpiperazine compounds for various neurotransmitter receptors is summarized in the table below.

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 1-(3-chlorophenyl)-4-phenethylpiperazine | Dopamine Transporter (DAT) | 100 | nih.gov |

| Compound 6a (a 4-thiophene-3-yl-benzamide N-phenylpiperazine analog) | Dopamine D₃ | 1.4 - 43 | nih.gov |

| Compound 8b (a 4,4-difluoropiperidine (B1302736) ether analog) | Dopamine D₄ | 5.5 | chemrxiv.org |

| 1,3,5-triazine-methylpiperazine derivative (Compound 4 ) | Serotonin 5-HT₆ | 11 | researchgate.net |

| 1,3,5-triazine-methylpiperazine derivative (Compound 1 ) | Serotonin 5-HT₂A | 430 | researchgate.net |

Binding Kinetics and Equilibrium Studies In Vitro

Detailed in vitro studies characterizing the binding kinetics, such as the association (k_on) and dissociation (k_off) rate constants, for 1-(4-fluorophenyl)-4-methylpiperazine are not widely available in the public domain. While equilibrium dissociation constants (Ki) have been determined for many related arylpiperazine compounds, comprehensive kinetic profiles that would further elucidate the ligand-target interactions at a molecular level remain a subject for future investigation.

Enzyme Modulation and Inhibition Studies

The piperazine scaffold is present in numerous molecules designed to interact with various enzymes. For the 1-(4-fluorophenyl)-4-methylpiperazine structure, the most relevant enzymatic interactions reported for its analogs involve monoamine oxidases.

Inhibition/Activation of Metabolic Enzymes (e.g., MAO, PDE)

Research into N-methyl-piperazine containing compounds has identified potent inhibitors of monoamine oxidase B (MAO-B). nih.gov For example, certain N-methyl-piperazine chalcones have been synthesized and shown to be reversible and competitive MAO-B inhibitors with inhibition constants (Ki) in the sub-micromolar range. nih.gov One such derivative, a 3-trifluoromethyl-4-fluorinated chalcone (B49325), exhibited an IC₅₀ value of 0.71 µM and a Ki value of 0.21 µM for MAO-B. nih.gov

Structure-activity relationship studies on pyridazinobenzylpiperidine derivatives also highlight the potential for MAO inhibition. One compound from this class featuring a 3-chlorophenyl substituent showed potent MAO-B inhibition with an IC₅₀ value of 0.203 µM and a high selectivity index over MAO-A. nih.gov Another study identified a benzenesulfonamide (B165840) derivative as a selective MAO-B inhibitor with an IC₅₀ value of 3.47 µM. mdpi.com These findings suggest that the arylpiperazine scaffold, including fluorinated variants, is a promising framework for the development of MAO inhibitors.

| Compound Class/Derivative | Enzyme Target | Inhibition Value (IC₅₀ or Ki) | Reference |

|---|---|---|---|

| N-methyl-piperazine chalcone (Compound 2k ) | MAO-B | 0.71 µM (IC₅₀) | nih.gov |

| N-methyl-piperazine chalcone (Compound 2k ) | MAO-B | 0.21 µM (Ki) | nih.gov |

| Pyridazinobenzylpiperidine derivative (Compound S5 ) | MAO-B | 0.203 µM (IC₅₀) | nih.gov |

| Pyridazinobenzylpiperidine derivative (Compound S5 ) | MAO-A | 3.857 µM (IC₅₀) | nih.gov |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 µM (IC₅₀) | mdpi.com |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 µM (IC₅₀) | mdpi.com |

Structure-Guided Enzyme Active Site Interactions

Molecular docking simulations of piperazine-containing MAO-B inhibitors have provided insights into their binding mechanisms. nih.govmdpi.com In silico models predict that these compounds situate within the enzyme's active site. For an N-methyl-piperazine chalcone, simulations showed a low binding energy with four hydrogen bonds and two π-π interactions within the MAO-B active site. nih.gov For a different selective MAO-B inhibitor, docking studies indicated that its sulfonamide group binds and interacts with residues of the substrate cavity. mdpi.com For 1-(4-fluorophenyl)-4-methylpiperazine, it can be hypothesized that the fluorophenyl ring may engage in hydrophobic or π-π stacking interactions within the active site, while the piperazine nitrogens could be involved in hydrogen bonding or electrostatic interactions with key amino acid residues.

Ion Channel Activity Modulation

Direct evidence for the modulation of ion channel activity by 1-(4-fluorophenyl)-4-methylpiperazine is limited in the scientific literature. However, the broader class of arylpiperazines and related structures includes compounds with known effects on ion channels.

Notably, drugs derived from the 1-bis(4-fluorophenyl)methyl piperazine scaffold, such as flunarizine, are classified as calcium channel blockers. ossila.com While these compounds possess a bulkier substituent on the piperazine nitrogen compared to a methyl group, it establishes a precedent for the interaction of fluorophenyl-piperazine structures with voltage-gated ion channels.

Furthermore, Transient Receptor Potential Melastatin 4 (TRPM4), a calcium-activated non-selective cation channel, is a target for various small molecule inhibitors and plays a role in the electrical activity of smooth muscle cells. nih.govunibe.chpreprints.org While no direct link to 1-(4-fluorophenyl)-4-methylpiperazine has been established, the ubiquitous nature of the piperazine moiety in pharmacologically active compounds suggests that its potential effects on various ion channels cannot be entirely ruled out without specific investigation.

Ligand-Gated Ion Channel Interactions (e.g., GABAA)

Ligand-gated ion channels, such as the GABAA receptor, are crucial targets for many centrally acting drugs. nih.govclinpgx.org These channels are responsible for fast synaptic transmission in the nervous system. clinpgx.org An extensive search of scientific literature did not yield specific studies detailing the interaction or binding affinity of Piperazine, 1-(4-fluorophenyl)-4-methyl- with GABAA receptors or other ligand-gated ion channels. While related fluorophenyl compounds have been investigated for their effects on GABAA receptors, no direct data exists for the specified molecule. mdpi.com

Voltage-Gated Ion Channel Modulation (e.g., K+, Na+)

Voltage-gated ion channels, including potassium (K+) and sodium (Na+) channels, are critical for the generation and propagation of action potentials in excitable cells. nih.govrug.nl Their modulation can significantly impact neuronal and cardiac function. nih.govmdpi.com Currently, there is no available preclinical research data describing the modulatory effects of Piperazine, 1-(4-fluorophenyl)-4-methyl- on either potassium or sodium voltage-gated ion channels.

Transporter Interactions and Reuptake Inhibition

Neurotransmitter transporters are key regulators of synaptic signaling by clearing neurotransmitters from the synaptic cleft. nih.govnih.gov Many pharmacological agents exert their effects by inhibiting these transporters.

Serotonin Transporter (SERT) and Dopamine Transporter (DAT) Binding

The serotonin transporter (SERT) and dopamine transporter (DAT) are primary targets for antidepressants and psychostimulants, respectively. nih.govnih.gov Binding affinity studies are essential to characterize a compound's potential impact on serotonergic and dopaminergic systems. No specific binding affinity data (such as Ki or IC50 values) for Piperazine, 1-(4-fluorophenyl)-4-methyl- at either SERT or DAT has been reported in the reviewed scientific literature. Research on related, but structurally distinct, piperazine derivatives has shown affinity for these transporters, but this data cannot be directly attributed to the specific compound . nih.govresearchgate.net

Norepinephrine Transporter (NET) Modulation

The norepinephrine transporter (NET) plays a vital role in regulating norepinephrine levels in the synapse and is a target for various medications. A search for preclinical data did not yield any studies that have evaluated the binding affinity or modulatory activity of Piperazine, 1-(4-fluorophenyl)-4-methyl- on NET.

Cellular Signaling Pathway Interrogation In Vitro

Investigating a compound's effect on intracellular signaling pathways provides insight into its downstream cellular effects beyond direct receptor or transporter binding.

G-Protein Coupled Receptor (GPCR) Signaling Cascades (e.g., cAMP, IP3)

G-Protein Coupled Receptors (GPCRs) constitute a large family of receptors that transduce extracellular signals into intracellular responses, often via second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3). nih.govwikipedia.orgbio-rad.com The activation of Gs or Gi proteins typically modulates adenylyl cyclase activity, altering cAMP levels, while Gq protein activation stimulates phospholipase C, leading to the production of IP3 and diacylglycerol (DAG). nih.govwikipedia.org There is no published research that has specifically investigated the effects of Piperazine, 1-(4-fluorophenyl)-4-methyl- on any GPCR signaling cascades or its impact on the levels of second messengers such as cAMP or IP3.

Intracellular Kinase Activation and Phosphorylation Events

Pre-clinical investigations into the mechanistic underpinnings of "Piperazine, 1-(4-fluorophenyl)-4-methyl-" suggest a significant interplay with intracellular signaling cascades, primarily driven by its interaction with specific G-protein coupled receptors (GPCRs). While direct kinase inhibition is not presumed to be its primary mechanism of action, the compound indirectly modulates the activity of several intracellular kinases through its effects on upstream receptor targets. The pharmacological profile of the parent compound, 1-(4-fluorophenyl)piperazine (pFPP), reveals a strong agonistic activity at the serotonin 5-HT1A receptor, with additional affinity for the 5-HT2A and 5-HT2C receptors. wikipedia.org The methylation at the 4-position in "Piperazine, 1-(4-fluorophenyl)-4-methyl-" is anticipated to modify this receptor interaction profile, but the foundational mechanism is likely to involve the downstream consequences of serotonin receptor engagement.

Activation of these serotonin receptor subtypes initiates a cascade of intracellular events, leading to the activation of various protein kinases and subsequent phosphorylation of target proteins. These phosphorylation events are critical for mediating the cellular response to receptor stimulation.

Serotonin 5-HT1A Receptor-Mediated Kinase Activation

The 5-HT1A receptor is predominantly coupled to the Gi/o family of G-proteins. Agonism at this receptor by compounds such as "Piperazine, 1-(4-fluorophenyl)-4-methyl-" is expected to inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of Protein Kinase A (PKA). However, the signaling downstream of 5-HT1A receptors is multifaceted and can also involve Gβγ subunit-mediated activation of other kinase pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

| Receptor Target | G-Protein Coupling | Primary Effector | Key Downstream Kinases |

| 5-HT1A | Gi/o | Adenylyl Cyclase (inhibition) | PKA (inhibition), PI3K/Akt, MAPK/ERK |

| 5-HT2A | Gq/11 | Phospholipase C | PKC, CaMKII, MAPK/ERK |

| 5-HT2C | Gq/11 | Phospholipase C | PKC, CaMKII, MAPK/ERK |

This table summarizes the primary G-protein coupling and major downstream kinase pathways associated with the serotonin receptors targeted by pFPP, the parent compound of "Piperazine, 1-(4-fluorophenyl)-4-methyl-".

Serotonin 5-HT2A and 5-HT2C Receptor-Mediated Kinase Activation

In contrast to the 5-HT1A receptor, the 5-HT2A and 5-HT2C receptors are primarily coupled to Gq/11 proteins. Activation of these receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

Diacylglycerol (DAG) directly activates Protein Kinase C (PKC). The activation of PKC isoforms leads to the phosphorylation of a wide array of substrate proteins, thereby regulating numerous cellular processes.

Inositol Trisphosphate (IP3) binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration activates calcium/calmodulin-dependent protein kinases (CaMKs), most notably CaMKII.

Both PKC and CaMKII can, in turn, activate the MAPK/ERK signaling cascade, leading to the phosphorylation and activation of ERK. Phosphorylated ERK (pERK) can then translocate to the nucleus to regulate gene expression by phosphorylating transcription factors.

| Upstream Event | Key Signaling Molecule | Activated Kinase |

| 5-HT2A/2C Receptor Activation | Diacylglycerol (DAG) | Protein Kinase C (PKC) |

| 5-HT2A/2C Receptor Activation | Inositol Trisphosphate (IP3) -> Increased intracellular Ca2+ | Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) |

| PKC and CaMKII Activation | - | Mitogen-Activated Protein Kinase (MAPK/ERK) |

This table outlines the sequential activation of intracellular kinases following the stimulation of 5-HT2A and 5-HT2C receptors.

Structure Activity Relationships Sar and Structure Property Relationships Spr

Elucidation of Pharmacophore Features

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the 1-arylpiperazine class of compounds, including "Piperazine, 1-(4-fluorophenyl)-4-methyl-", certain structural elements are consistently associated with biological activity.

The core pharmacophoric elements of "Piperazine, 1-(4-fluorophenyl)-4-methyl-" and related compounds generally include:

Aromatic Ring: The 4-fluorophenyl group is a critical component. The fluorine atom at the para position is a key feature, influencing electronic properties and metabolic stability. In broader studies of related compounds, the presence of a halogen substitute on the phenyl ring attached to the piperazine (B1678402) is often essential for biological effects. polyu.edu.hk

Piperazine Ring: This heterocyclic ring serves as a versatile scaffold. Its two nitrogen atoms can act as hydrogen bond acceptors and provide a point for substitution, allowing for the modulation of pharmacological properties. The basicity of the piperazine nitrogen atoms is a crucial factor in receptor interaction.

N-Methyl Group: The methyl group at the N4 position of the piperazine ring influences the compound's lipophilicity, basicity, and steric profile. This, in turn, can affect its binding affinity, selectivity, and pharmacokinetic properties.

The spatial arrangement of these pharmacophoric features is crucial for optimal interaction with a biological target. The piperazine ring typically adopts a chair conformation. The orientation of the 4-fluorophenyl group relative to the piperazine ring can be influenced by the nature of the substituents. Computational studies on the related compound 1-(4-Fluorophenyl)piperazine (B120373) have been performed to determine its most stable conformation through potential energy surface scans. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for "Piperazine, 1-(4-fluorophenyl)-4-methyl-" are not extensively detailed in the public domain, the principles can be applied to understand the compound's behavior.

For a series of piperazine derivatives, QSAR models are typically developed using various molecular descriptors. These descriptors can be electronic (e.g., Hammett constants), steric (e.g., Taft parameters), or hydrophobic (e.g., logP). A general QSAR equation can be represented as:

Biological Activity = f(descriptor1, descriptor2, ...)

In studies of related piperazine derivatives, descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (LogS), and topological polar surface area (TPSA) have been found to correlate with biological activity. mdpi.com For a hypothetical series of analogs of "Piperazine, 1-(4-fluorophenyl)-4-methyl-", a QSAR equation would be derived by correlating such descriptors with a measured biological endpoint, such as inhibitory concentration (IC50).

A well-validated QSAR model can predict the biological activity of novel, untested analogues. The predictive power of a QSAR model is assessed using statistical methods like cross-validation (Q²) and prediction for an external test set (R²pred). For instance, a robust QSAR model for a series of piperazine derivatives acting as renin inhibitors showed a high correlation coefficient (R²) of 0.846 and a cross-validation coefficient (Q²) of 0.818, indicating good predictive ability. openpharmaceuticalsciencesjournal.com Such models, if developed for analogues of "Piperazine, 1-(4-fluorophenyl)-4-methyl-", could guide the design of more potent and selective compounds.

Influence of Substituents on Biological Activity and Selectivity

The nature and position of substituents on the core structure of "Piperazine, 1-(4-fluorophenyl)-4-methyl-" can significantly alter its biological activity and selectivity profile.

In a study of analogues of a more complex molecule containing the 4-(2-fluorophenyl)piperazin-1-yl moiety, the presence of a halogen on the fluorophenyl group was found to be essential for inhibitory effects on certain transporters. polyu.edu.hkpolyu.edu.hk This highlights the importance of the fluoro-substituent in the target compound.

The table below illustrates the effect of substituents on the inhibitory activity of some analogues from a related series of compounds targeting equilibrative nucleoside transporters (ENTs). polyu.edu.hk

| Compound | Substituent on Phenyl Ring | IC50 on ENT1 (µM) | IC50 on ENT2 (µM) |

| 2a | H | 104.92 | > 100 |

| 2b | 4-ethyl | 12.68 | 2.95 |

| 3b | 3-chloro | 1.65 | > 100 |

| 3c | 4-oxymethyl | 2.38 | 0.57 |

This data demonstrates that the addition of different substituents to the core structure can dramatically impact both potency and selectivity. For example, the introduction of a 4-ethyl group (compound 2b) or a 4-oxymethyl group (compound 3c) conferred activity against both ENT1 and ENT2, while a 3-chloro substituent (compound 3b) resulted in selective inhibition of ENT1. polyu.edu.hk

Impact of Fluorine Substitution on Electronic Properties and Binding

Studies on related phenylpiperazine derivatives have consistently shown that halogen substitutions are often essential for biological activity. polyu.edu.hkpolyu.edu.hk For instance, in a series of analogues designed as inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen on the fluorophenyl moiety was found to be crucial for inhibitory effects on both ENT1 and ENT2. polyu.edu.hkpolyu.edu.hk The introduction of electron-withdrawing groups, such as fluorine or chlorine, on the piperazine-linked benzene (B151609) ring has been shown to enhance the anti-tumor activity of certain compounds. nih.gov This enhancement is often attributed to the altered electronic properties of the aromatic ring, which can lead to more favorable electrostatic or hydrogen bonding interactions within the binding site of a target protein. researchgate.net

The fluorine atom can participate in various non-covalent interactions, including hydrogen bonds (C-H⋯F) and halogen bonds, which can contribute to the stability of a ligand-protein complex. nih.gov The modification of electronic properties by the fluorine substituent can also impact the basicity (pKa) of the piperazine nitrogens, further influencing the types of interactions the molecule can form at physiological pH. nih.gov

| Analog Series | Substituent | Position | Observed Effect | Reference |

|---|---|---|---|---|

| FPMINT Analogues | Halogen (e.g., Fluorine) | Any on Phenyl Ring | Essential for inhibitory effects on ENT1 and ENT2. | polyu.edu.hkpolyu.edu.hk |

| Chalcone-dithiocarbamate hybrids | Electron-withdrawing (e.g., Fluoro) | para-position | Enhanced anti-tumor activity. | nih.gov |

| Fluorescein Derivatives | Nitro (strong electron-withdrawing) | Phenyl Moiety | Substantial quenching of fluorescence via photoinduced electron transfer. | researchgate.net |

| Fluorescein Derivatives | Amino (strong electron-donating) | Phenyl Moiety | Substantial quenching of fluorescence via photoinduced electron transfer. | researchgate.net |

Role of the Piperazine Ring Nitrogen Substitutions

The substituents on both nitrogen atoms of the piperazine ring play distinct and crucial roles in defining the molecule's pharmacological profile. The piperazine scaffold itself is a privileged structure in medicinal chemistry, in part because its two nitrogen atoms allow for tailored modifications to optimize both pharmacodynamic and pharmacokinetic properties. nih.govmdpi.com

The N1-nitrogen, substituted with the 4-fluorophenyl group, is expected to be less basic compared to the N4-nitrogen. nih.gov This difference in basicity is important, as studies on related dopamine (B1211576) receptor ligands have suggested that the N1-nitrogen may have little involvement in direct hydrogen bonding or ionic interactions with the target receptor, making its substituent's role more focused on hydrophobic and van der Waals interactions. nih.gov

| Compound Series | N1-Substituent | N4-Substituent | Key Finding | Reference |

|---|---|---|---|---|

| Dopamine D3 Receptor Ligands | Aromatic moiety | Various heterocyclic amides | Loss of basicity at N1-nitrogen did not negatively impact affinity, suggesting minimal role in H-bonding. | nih.gov |

| Acaricidal Phenylpiperazines | Substituted Phenyl | Methyl | The simple methyl group was sufficient for potent acaricidal activity. | researchgate.net |

| Anticancer Chalcone (B49325) Hybrids | Chalcone-dithiocarbamate | Various | Substituents on the piperazine unit are important for inhibitory activity. | nih.gov |

| α-lithiation of N-Boc-piperazines | Boc | tert-butyl | Bulky groups on the distal nitrogen generally gave better results than smaller alkyl groups. | beilstein-journals.org |

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations provide powerful tools to investigate the behavior of 1-(4-fluorophenyl)-4-methylpiperazine at an atomic level. These techniques predict how the molecule binds to a protein target and the stability of the resulting complex.

Ligand-Protein Interaction Prediction and Binding Site Analysis

Molecular docking studies are routinely used to predict the preferred binding orientation of a ligand within a protein's active site and to analyze the specific interactions that stabilize the complex. For phenylpiperazine derivatives, docking studies have revealed common interaction patterns. The 4-fluorophenyl group often engages in hydrophobic interactions and can form specific contacts, such as pi-pi stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. nih.gov

In a docking study of 1-(4-fluorophenyl)piperazine against the acetylcholinesterase (AChE) enzyme, a target for Alzheimer's disease treatment, the molecule's most stable conformer was analyzed. dergipark.org.trresearchgate.net The analysis of the molecular electrostatic potential (MEP) surface indicated that the negative potential is concentrated on the fluorine and the NH group of the piperazine, marking them as likely locations for electrophilic attack or hydrogen bond acceptance. researchgate.net Docking simulations predict that the ligand binds within the active site gorge of AChE, forming key interactions that account for its inhibitory potential. dergipark.org.tr Similarly, docking studies of other phenylpiperazine derivatives against targets like topoisomerase II have shown that the phenylpiperazine moiety is crucial for establishing cytotoxic activity, binding within key domains of the enzyme. nih.gov

Conformational Changes Upon Ligand Binding

The binding of a ligand to a protein is not a simple lock-and-key event; it is often a dynamic process that can induce conformational changes in both the ligand and the protein. mdpi.com These changes are essential for biological function and signal transduction.

Molecular dynamics simulations of other phenyl-piperazine scaffolds have shown that ligand binding can induce significant conformational shifts in the target protein. For example, simulations of the DEAD-box helicase eIF4A1 revealed that the binding of a phenyl-piperazine inhibitor in the ATP-binding site leads to rapid domain closure. nih.gov This conformational change involves the two domains of the helicase closing around the ligand, stabilized by multiple inter-domain and protein-ligand contacts. nih.gov Such induced-fit mechanisms, where the protein adapts its shape to accommodate the ligand, often result in high-affinity binding. In other systems, the binding of a ligand can cause more subtle, localized changes in the protein or can select for a specific pre-existing conformation from the protein's dynamic ensemble. nih.govnih.gov

Molecular Dynamics Trajectories and Stability Analysis

Molecular dynamics (MD) simulations provide a temporal dimension to the static picture offered by docking. By simulating the movement of atoms over time, MD can assess the stability of a predicted ligand-protein complex and map the dynamic nature of their interactions. rsc.org An MD simulation is typically run for nanoseconds to microseconds, generating a trajectory that reveals the flexibility of the ligand in the binding site and the persistence of key interactions. nih.govnih.gov

For a phenyl-piperazine inhibitor of the eIF4A1 helicase, MD simulations showed that the ligand-protein complex remained stable throughout the simulation, with the ligand maintaining crucial interactions with key residues like Gln60 and Arg368. nih.gov Analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation is a common metric for stability. A stable RMSD suggests that the complex has reached equilibrium and is not undergoing major structural changes. nih.gov Furthermore, MD trajectories can reveal transient interactions and the role of water molecules in mediating protein-ligand binding, providing a more complete and dynamic understanding of the binding event than docking alone. nih.gov

| Simulation Type | Target/System | Key Finding | Reference |

|---|---|---|---|

| Molecular Docking | Acetylcholinesterase (AChE) | 1-(4-fluorophenyl)piperazine predicted to bind in the active site, with the fluorine and NH group being key interaction sites. | dergipark.org.trresearchgate.net |

| Molecular Docking | Topoisomerase IIα | Phenylpiperazine derivatives showed the ability to bind to the DNA-Topo II complex, crucial for anticancer activity. | nih.gov |

| Molecular Dynamics | eIF4A1 Helicase | Binding of a phenyl-piperazine inhibitor induced domain closure and maintained stable interactions with key residues. | nih.gov |

| Molecular Dynamics | SHANK1 PDZ domain | A fragment linked to a peptide moved across the protein surface, forming transient contacts with several basic residues. | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Piperazine, 1-(4-fluorophenyl)-4-methyl- |

| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) |

| N-Boc-piperazine |

| 1-(4-fluorophenyl)piperazine |

| 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide (BS230) |

Pre Clinical Metabolic Fate and Pharmacokinetic Research Non Human Studies

Absorption and Distribution Studies in Pre-clinical Models

Information regarding the absorption and distribution characteristics of Piperazine (B1678402), 1-(4-fluorophenyl)-4-methyl- in any non-human model is not available. Key pharmacokinetic parameters such as oral bioavailability, tissue distribution, and plasma protein binding have not been reported. These studies are essential for understanding how the compound is absorbed into the systemic circulation and where it subsequently distributes within the body.

Membrane Permeability and P-glycoprotein Substrate/Inhibitor Status

The assessment of a compound's ability to cross biological membranes is a critical step in preclinical development. For a compound like Piperazine, 1-(4-fluorophenyl)-4-methyl-, this would typically be evaluated using in vitro models such as the Caco-2 cell permeability assay. nih.govnih.gov This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. The apparent permeability coefficient (Papp) would be determined in both the apical-to-basolateral and basolateral-to-apical directions. A high Papp value generally suggests good potential for oral absorption.

The efflux ratio, calculated from the bidirectional permeability measurements, would indicate whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). science.gov P-gp is a key transporter that can limit the absorption and tissue penetration of its substrates. frontiersin.org If the efflux ratio is significantly greater than 1, it suggests that the compound is actively transported out of the cells, which could impact its bioavailability and distribution. Further studies might involve specific P-gp-overexpressing cell lines to confirm this interaction. nih.gov

Table 1: Illustrative Data Table for Membrane Permeability and P-gp Substrate Status (Hypothetical)

| Parameter | Value | Interpretation |

|---|---|---|

| Papp (A→B) (10⁻⁶ cm/s) | Data not available | Indicates permeability across the cell monolayer. |

| Papp (B→A) (10⁻⁶ cm/s) | Data not available | Indicates permeability in the reverse direction. |

| Efflux Ratio (Papp(B→A)/Papp(A→B)) | Data not available | A value >2 suggests the compound is a P-gp substrate. |

| P-gp Inhibitor IC₅₀ (µM) | Data not available | Concentration required to inhibit P-gp by 50%. |

Tissue Distribution Profiles in Animal Models

Understanding where a compound distributes in the body is essential for assessing its potential efficacy and toxicity. Tissue distribution studies for Piperazine, 1-(4-fluorophenyl)-4-methyl- would typically be conducted in rodent models, such as rats or mice. nih.govnih.gov These studies often involve the administration of a radiolabeled version of the compound to track its localization in various tissues and organs over time.

Following administration, tissue samples from key organs (e.g., liver, kidney, brain, lung, heart, muscle, and adipose tissue) would be collected at multiple time points. The concentration of the compound and/or its metabolites in each tissue would be quantified. The results would provide insights into the extent of distribution, potential for accumulation in specific tissues, and whether the compound can cross the blood-brain barrier.

Table 2: Illustrative Data Table for Tissue Distribution in Rats (Hypothetical)

| Tissue | Concentration (ng/g) at Tmax | Tissue-to-Plasma Ratio |

|---|---|---|

| Liver | Data not available | Data not available |

| Kidney | Data not available | Data not available |

| Brain | Data not available | Data not available |

| Lung | Data not available | Data not available |

| Heart | Data not available | Data not available |

| Muscle | Data not available | Data not available |

| Adipose | Data not available | Data not available |

Excretion Pathways and Mass Balance Studies (Non-human)

Renal and Biliary Excretion Routes

Determining the primary routes of elimination from the body is a fundamental aspect of pharmacokinetic profiling. For Piperazine, 1-(4-fluorophenyl)-4-methyl-, studies would be conducted in animal models to quantify its excretion in urine and feces. nih.govresearchgate.net To differentiate between unabsorbed drug excreted in feces and drug that has been absorbed and subsequently eliminated via the bile, studies in bile duct-cannulated animals are often performed. This allows for the direct collection of bile and a more precise determination of the extent of biliary excretion. The analysis of urine, feces, and bile would identify the parent compound and its major metabolites, providing a comprehensive picture of the elimination pathways.

Recovery of Administered Dose in Excreta

Table 3: Illustrative Data Table for Mass Balance in Rats (Hypothetical)

| Excretion Route | Percentage of Administered Dose Recovered |

|---|---|

| Urine | Data not available |

| Feces | Data not available |

| Total Recovery | Data not available |

Pre Clinical in Vivo Pharmacological Investigations Non Human Models

Neuropharmacological Effects in Rodent Models

Standard behavioral and neurochemical assays in rodent models are crucial for characterizing the psychoactive properties of a novel compound.

Behavioral Descriptors in Standardized Assays (e.g., Locomotor Activity, Forced Swim Test)

No studies were identified that have assessed the effects of Piperazine (B1678402), 1-(4-fluorophenyl)-4-methyl- on locomotor activity or in the forced swim test in rodents. Typically, locomotor activity is measured to assess potential stimulant or sedative effects, while the forced swim test is a common screening tool for potential antidepressant-like activity. In the forced swim test, a decrease in immobility time is often interpreted as a positive antidepressant-like effect.

Assessment of Neurotransmitter Levels in Brain Regions (e.g., Microdialysis)

There is no available data from microdialysis studies investigating the impact of Piperazine, 1-(4-fluorophenyl)-4-methyl- on neurotransmitter levels in any brain region. Microdialysis is a technique that allows for the in vivo sampling of extracellular fluid from specific brain areas to measure neurotransmitter concentrations, providing insights into a compound's mechanism of action.

In Vivo Receptor Occupancy Studies

In vivo receptor occupancy studies are essential for confirming that a compound interacts with its intended target in a living organism.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Studies in Animal Models

No PET or SPECT studies in animal models have been published for Piperazine, 1-(4-fluorophenyl)-4-methyl-. These non-invasive imaging techniques are used to quantify the binding of a radiolabeled compound to its target receptor in the brain, providing information on receptor occupancy at different doses.

Ex Vivo Autoradiography and Radioligand Binding

Information regarding ex vivo autoradiography or radioligand binding studies for Piperazine, 1-(4-fluorophenyl)-4-methyl- is not available. Ex vivo autoradiography involves administering the compound to an animal, followed by removal of the brain and incubation of tissue slices with a radioligand to visualize receptor binding.

Pharmacodynamic Biomarker Analysis

No studies have been identified that report on the analysis of pharmacodynamic biomarkers following the administration of Piperazine, 1-(4-fluorophenyl)-4-methyl-. Pharmacodynamic biomarkers are used to measure the physiological or biochemical effects of a compound, providing a link between drug exposure and its therapeutic or adverse effects.

Gene Expression Changes in Target Tissues

Currently, there is a notable absence of published in vivo studies specifically investigating the effects of Piperazine, 1-(4-fluorophenyl)-4-methyl- on gene expression in target tissues of non-human models. While research on compounds with similar structural motifs, such as other piperazine derivatives, has sometimes included analyses of gene expression to elucidate mechanisms of action, no such data is available for this specific molecule.

Future research endeavors could employ techniques such as quantitative polymerase chain reaction (qPCR) or microarray analysis on tissues harvested from animal models following administration of Piperazine, 1-(4-fluorophenyl)-4-methyl-. These investigations would be crucial in identifying specific genes and genetic pathways modulated by the compound, thereby offering insights into its pharmacological profile at the molecular level. Such studies would likely focus on brain regions implicated in the disorders for which this compound might be a therapeutic candidate, including the prefrontal cortex, hippocampus, and striatum. The table below illustrates a hypothetical study design for investigating such changes.

| Hypothetical Study Design: Gene Expression Analysis | |

| Animal Model | Male Wistar Rats |

| Target Tissues | Prefrontal Cortex, Hippocampus, Striatum |

| Experimental Groups | Vehicle Control, Piperazine, 1-(4-fluorophenyl)-4-methyl- (multiple dose levels) |

| Methodology | RNA sequencing (RNA-Seq) to analyze the transcriptome |

| Potential Genes of Interest | Genes related to serotonergic and dopaminergic signaling, neuroinflammation, and synaptic plasticity |

| Data Analysis | Differential gene expression analysis, pathway analysis |

Protein Phosphorylation and Signaling Pathway Activation In Vivo

Similar to gene expression studies, there is a scarcity of in vivo research detailing the effects of Piperazine, 1-(4-fluorophenyl)-4-methyl- on protein phosphorylation and the activation of intracellular signaling pathways in non-human models. Understanding these downstream effects is critical for a comprehensive pharmacological assessment.

Investigations into the impact of this compound on protein phosphorylation would typically involve techniques like Western blotting or mass spectrometry-based phosphoproteomics. These methods can quantify the phosphorylation status of key signaling proteins in target tissues. For a compound predicted to interact with neurotransmitter systems, a focus would be placed on signaling molecules downstream of G-protein coupled receptors, such as protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs). A hypothetical experimental outline is presented in the table below.

| Hypothetical Study Design: Protein Phosphorylation Analysis | |

| Animal Model | C57BL/6 Mice |

| Target Tissues | Brain homogenates from specific regions (e.g., cortex, hippocampus) |

| Experimental Groups | Control (vehicle), Piperazine, 1-(4-fluorophenyl)-4-methyl- treated |

| Methodology | Western Blot analysis for phosphorylated and total protein levels |

| Key Proteins of Interest | p-CREB, p-ERK, p-Akt, p-GSK3β |

| Outcome Measures | Ratio of phosphorylated to total protein to determine activation state of signaling pathways |

Proof-of-Concept Studies in Disease Models (Non-human)

Rodent Models of Neurological or Psychiatric Disorders

While direct proof-of-concept studies in established rodent models of neurological or psychiatric disorders using Piperazine, 1-(4-fluorophenyl)-4-methyl- are not extensively documented in publicly available literature, the pharmacological class of phenylpiperazines has been evaluated in various models. These models are designed to mimic specific aspects of human conditions such as anxiety, depression, and psychosis.

Commonly used rodent models for assessing potential anxiolytic or antidepressant effects include the elevated plus-maze and the forced swim test. For instance, a structurally related compound, para-fluorophenylpiperazine (pFPP), has been studied for its physiological and behavioral effects, providing a framework for how Piperazine, 1-(4-fluorophenyl)-4-methyl- might be investigated.

The table below outlines some of the rodent models that would be relevant for evaluating the therapeutic potential of Piperazine, 1-(4-fluorophenyl)-4-methyl- in the context of psychiatric disorders.

| Relevant Rodent Models for Psychiatric Disorders | |

| Disorder | Rodent Model |

| Anxiety | Elevated Plus-Maze, Open Field Test, Light-Dark Box Test |

| Depression | Forced Swim Test, Tail Suspension Test, Chronic Mild Stress Model |

| Psychosis | Prepulse Inhibition Deficit Model, Amphetamine-Induced Hyperlocomotion |

Assessment of Specific Behavioral or Physiological Phenotypes

In the absence of direct studies on Piperazine, 1-(4-fluorophenyl)-4-methyl-, research on analogous compounds can offer insights into the potential behavioral and physiological phenotypes that might be assessed. For example, studies on para-fluorophenylpiperazine (pFPP) in rats have documented its effects on physiological parameters.

In one such study, pFPP was shown to induce transient decreases in body temperature and heart rate. It also produced a significant decrease in respiratory minute volume. These findings suggest that Piperazine, 1-(4-fluorophenyl)-4-methyl- could potentially modulate autonomic nervous system function.

Behavioral assessments would likely focus on paradigms relevant to anxiety and depression. In the elevated plus-maze, an anxiolytic-like effect would be indicated by an increase in the time spent in the open arms. In the forced swim test, a compound with antidepressant-like properties would be expected to decrease the duration of immobility. The following table summarizes key behavioral and physiological parameters that could be assessed.

| Potential Behavioral and Physiological Assessments | |

| Assessment Type | Specific Parameters |

| Behavioral | Time in open arms (Elevated Plus-Maze), Immobility time (Forced Swim Test), Locomotor activity (Open Field Test) |

| Physiological | Core body temperature, Heart rate, Respiratory rate, Blood pressure |

Analytical and Characterization Methodologies for Piperazine, 1 4 Fluorophenyl 4 Methyl

Chromatographic Techniques for Purity and Quantification

Chromatography is fundamental to assessing the purity of Piperazine (B1678402), 1-(4-fluorophenyl)-4-methyl- and quantifying it. The choice of technique depends on the specific analytical goal, such as routine purity checks, identification of trace impurities, or analysis of volatile related substances.

High-Performance Liquid Chromatography (HPLC) with UV-Vis, Diode Array, or Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like substituted piperazines. rdd.edu.iq Unlike unsubstituted piperazine, which lacks a strong UV chromophore and often requires derivatization for UV detection, the presence of the 4-fluorophenyl group in Piperazine, 1-(4-fluorophenyl)-4-methyl- provides inherent UV absorbance, facilitating direct analysis. jocpr.comresearchgate.net

Methods for related phenylpiperazine derivatives typically utilize reversed-phase chromatography. rdd.edu.iq A C18 or similar stationary phase is commonly employed with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol.

UV-Vis and Diode Array Detection (DAD): These detectors are suitable for routine quantification and purity assessment. DAD offers the advantage of acquiring spectra across a range of wavelengths, which aids in peak identification and purity assessment by checking for co-eluting impurities. The fluorophenyl chromophore is expected to have a UV maximum suitable for sensitive detection.

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity. scispace.com It offers definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragments, which is invaluable for impurity profiling and metabolic studies.

A summary of typical HPLC conditions is presented below.

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-Phase C18 or C8, 250 x 4.6 mm, 5 µm | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer (e.g., Ammonium Acetate) | Elution of the analyte from the column. |

| Detection | UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS) | Quantification and/or identification of the compound. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. jocpr.com |

| Injection Volume | 10-20 µL | Amount of sample introduced into the system. jocpr.com |

| Column Temp. | 25-35 °C | Ensures reproducible retention times. jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While Piperazine, 1-(4-fluorophenyl)-4-methyl- itself has a relatively high boiling point, GC-MS is highly effective for identifying volatile impurities, precursors (e.g., 1-methylpiperazine), or specific volatile derivatives formed during synthesis or degradation. rdd.edu.iq

Direct analysis of the compound is possible, as demonstrated by GC-MS data available for the closely related analogue 1-(4-fluorophenyl)piperazine (B120373). spectrabase.com The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the compound's identity. For analysis in aqueous matrices, sample preparation techniques like liquid-liquid extraction or solid-phase microextraction may be required to transfer the analyte into a suitable organic solvent and pre-concentrate it. nih.gov

Chiral Chromatography for Enantiomeric Purity

The chemical structure of Piperazine, 1-(4-fluorophenyl)-4-methyl- lacks a stereocenter, meaning it is an achiral molecule. It does not exist as enantiomers. Therefore, chiral chromatography, a technique used to separate enantiomeric pairs, is not applicable for assessing the "enantiomeric purity" of this specific compound.

Should a chiral center be introduced into the molecule, for instance by substitution on the piperazine ring at a position other than nitrogen or by adding a chiral substituent, chiral HPLC would become a critical analytical method. nih.gov Techniques often involve the use of a chiral stationary phase (CSP), such as those based on polysaccharide derivatives like cellulose (B213188) or amylose, to achieve separation of the resulting enantiomers. nih.govmdpi.com

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of Piperazine, 1-(4-fluorophenyl)-4-methyl-. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework and the position of the fluorine atom, while Infrared (IR) and Raman spectroscopy confirm the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

NMR spectroscopy is the most powerful tool for unambiguous structure determination. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the complete assignment of all atoms in the molecule. scispace.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The spectrum would show distinct signals for the aromatic protons on the fluorophenyl ring, the four sets of methylene (B1212753) protons on the piperazine ring, and the methyl group protons. The protons on the aromatic ring adjacent to the fluorine atom will show coupling to ¹⁹F.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show characteristic signals for the aromatic carbons (with C-F coupling visible for the carbons of the fluorophenyl ring), the piperazine ring carbons, and the methyl carbon. chemicalbook.com Computational methods and data from similar structures, such as 1-(4-chlorophenyl)piperazine, are often used to aid in the assignment of carbon signals. scispace.com

¹⁹F NMR: The fluorine NMR spectrum is simple yet highly informative, typically showing a single signal for the fluorine atom on the phenyl ring. icpms.cz The chemical shift is characteristic of a fluorine atom attached to an aromatic ring, and it is a sensitive probe of the electronic environment. colorado.eduhuji.ac.il

The following table summarizes the predicted NMR data for the compound.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 7.0 (dd) | Doublet of doublets | 2H, Aromatic CH (ortho to F) |

| ¹H | ~ 6.9 (t) | Triplet | 2H, Aromatic CH (ortho to N) |

| ¹H | ~ 3.1 (t) | Triplet | 4H, Piperazine CH₂ (adjacent to N-phenyl) |

| ¹H | ~ 2.5 (t) | Triplet | 4H, Piperazine CH₂ (adjacent to N-methyl) |

| ¹H | ~ 2.3 (s) | Singlet | 3H, N-CH₃ |

| ¹³C | ~ 158 (d, ¹JCF ≈ 240 Hz) | Doublet | 1C, Aromatic C-F |

| ¹³C | ~ 148 (d, ⁴JCF ≈ 2 Hz) | Doublet | 1C, Aromatic C-N |

| ¹³C | ~ 118 (d, ²JCF ≈ 20 Hz) | Doublet | 2C, Aromatic CH (ortho to F) |

| ¹³C | ~ 115 (d, ³JCF ≈ 8 Hz) | Doublet | 2C, Aromatic CH (ortho to N) |

| ¹³C | ~ 55 | Singlet | 2C, Piperazine CH₂ (adjacent to N-methyl) |

| ¹³C | ~ 50 | Singlet | 2C, Piperazine CH₂ (adjacent to N-phenyl) |

| ¹³C | ~ 46 | Singlet | 1C, N-CH₃ |

| ¹⁹F | ~ -115 to -120 | Multiplet | 1F, Ar-F |

Note: Predicted chemical shifts are based on data for analogous compounds like 1-(4-fluorophenyl)piperazine and other N-methylpiperazine derivatives. scispace.comchemicalbook.comrsc.org Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman are used to identify the functional groups present in a molecule. muni.cz The spectra show absorption bands corresponding to the vibrational frequencies of specific bonds. scispace.com

For Piperazine, 1-(4-fluorophenyl)-4-methyl-, the key vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and piperazine methylene groups, observed just below 3000 cm⁻¹. scispace.com

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring. scispace.com

C-N stretching: Vibrations from the piperazine ring and its N-aryl/N-alkyl bonds appear in the 1350-1000 cm⁻¹ region.

C-F stretching: A strong, characteristic band for the aryl-fluoride bond is expected in the 1250-1100 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information, particularly for the non-polar C=C and C-C bonds of the aromatic and piperazine rings. muni.czdergipark.org.tr

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |

| Aromatic C-H Stretch | 3100 - 3000 | Functional Group |

| Aliphatic C-H Stretch | 2980 - 2800 | Functional Group |

| Aromatic C=C Stretch | 1610 - 1580, 1515 - 1480 | Fingerprint |

| CH₂ Scissoring/Bending | 1470 - 1440 | Fingerprint |

| C-F Stretch | 1250 - 1100 | Fingerprint |

| C-N Stretch | 1350 - 1000 | Fingerprint |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. In "Piperazine, 1-(4-fluorophenyl)-4-methyl-", the fluorophenyl group acts as the primary chromophore. The absorption of UV light by this aromatic ring system can provide information about the electronic transitions within the molecule.

While specific experimental data for the maximum absorbance (λmax) of "Piperazine, 1-(4-fluorophenyl)-4-methyl-" is not widely available in published literature, the UV-Vis spectrum would be expected to show characteristic absorption bands associated with the π → π* transitions of the benzene (B151609) ring. The position and intensity of these bands can be influenced by the fluorine substituent and the piperazine ring. For similar aromatic compounds, these absorptions typically occur in the range of 200-300 nm. The presence of the piperazine moiety can also have a minor effect on the spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of "Piperazine, 1-(4-fluorophenyl)-4-methyl-". Soft ionization techniques are particularly useful for obtaining the intact molecular ion.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization methods that are well-suited for the analysis of polar and thermally labile molecules like "Piperazine, 1-(4-fluorophenyl)-4-methyl-". These techniques typically generate protonated molecules, [M+H]⁺, allowing for the accurate determination of the molecular weight.